rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
Description
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is a brominated bicyclic compound featuring a bicyclo[2.2.2]oct-2-ene scaffold with a bromomethyl substituent at the 5-position. This compound is of interest in organic synthesis due to its rigid bicyclic framework and the reactivity of the bromomethyl group, which can participate in nucleophilic substitutions or cross-coupling reactions.
Key Properties (inferred from structural analogs):
- Molecular Formula: Likely C₉H₁₃Br (based on bicyclo[2.2.2]octane backbone + bromomethyl group).
- Molecular Weight: ~213.11 g/mol.
- Density: Estimated >1.3 g/cm³ (bromine increases density compared to non-halogenated analogs) .
- Boiling Point: Expected to exceed 150°C (higher than methyl-substituted analogs due to bromine’s polarizability) .
Properties
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2/t7-,8+,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWRNMAPPGUIA-VGMNWLOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955530-42-3 | |
| Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.2]oct-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include:
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene structure can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Major Products
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Alcohols or carboxylic acids.
Reduction: Saturated bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Structural Analogues within the Bicyclo[2.2.2]oct-2-ene Family
Key Observations :
- Substituent Effects: Bromine’s electronegativity and size increase density and boiling point compared to methyl or ethyl groups. Bromomethyl derivatives are more reactive in substitution reactions than their non-halogenated counterparts .
- Stereochemical Impact : The (1R,4R,5R) configuration may influence spatial accessibility of the bromomethyl group, affecting regioselectivity in reactions .
Comparison with Bicyclo[2.2.1]hept-2-ene Derivatives
Key Observations :
- Density : The bromomethyl-substituted bicyclo[2.2.1] derivative has a density of 1.3715 g/cm³, suggesting the target bicyclo[2.2.2] compound may have a comparable or slightly lower density due to its larger ring system .
Functional Group Comparisons
- Bromomethyl vs. Carbonitrile : Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives (e.g., CAS 28144-18-5 ) exhibit nitrile functionality, enabling different reactivity (e.g., hydrolysis to carboxylic acids). Bromomethyl groups are better suited for alkylation or cross-coupling .
- Bromomethyl vs. Acetate Esters : Isobornyl acetate (CAS 125-12-2 ) demonstrates how ester groups enhance volatility and fragrance applications, whereas bromomethyl derivatives are less volatile and more reactive .
Biological Activity
Introduction
The compound rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene (CAS No. 1955530-42-3) is a bicyclic structure featuring a bromomethyl group attached to the bicyclo[2.2.2]oct-2-ene framework. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities and applications.
- Molecular Formula: CHBr
- Molecular Weight: 215.12 g/mol
- Structure: The bicyclic structure provides rigidity, which is beneficial for interactions with biological targets.
The biological activity of this compound is primarily attributed to its bromomethyl group, which can participate in nucleophilic substitution reactions. This feature allows it to interact with various biomolecules, potentially influencing enzyme activity and receptor binding.
Biological Activity
Recent studies have explored the potential of this compound as a pharmacophore in drug development:
-
Enzyme Inhibition:
- Research has indicated that compounds based on the bicyclo[2.2.2]octene scaffold can inhibit viral proteases, including those from SARS-CoV-2. For instance, a study highlighted that derivatives of bicyclo[2.2.2]octene could serve as non-covalent inhibitors of the SARS-CoV-2 main protease (3CL pro) with promising inhibitory concentrations (IC50 values in the micromolar range) .
- Biological Interactions:
Case Study 1: Inhibition of SARS-CoV-2 Protease
A series of bicyclo[2.2.2]octene derivatives were synthesized and tested for their ability to inhibit the SARS-CoV-2 main protease (3CL pro). The most effective compound exhibited an IC50 value of 102.2 μM, indicating moderate inhibitory potential . Molecular docking studies revealed that these compounds could occupy critical binding sites within the protease, suggesting a mechanism for inhibition through competitive binding.
Case Study 2: Synthesis and Evaluation
In another study focusing on the synthesis of fused bicyclo[2.2.2]octenes, researchers demonstrated that modifications to the bromomethyl group could enhance biological activity and selectivity towards specific enzyme targets . The findings suggested that further derivatization of this compound could lead to more potent inhibitors.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug discovery:
- Pharmacophore Development: Its rigid framework allows for the strategic placement of functional groups that can enhance binding affinity and specificity towards biological targets.
- Synthetic Versatility: The compound can be used as a building block for synthesizing more complex molecules with potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
